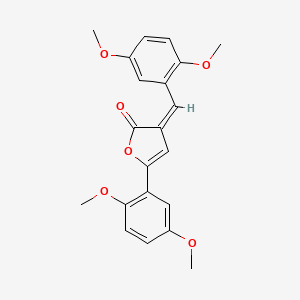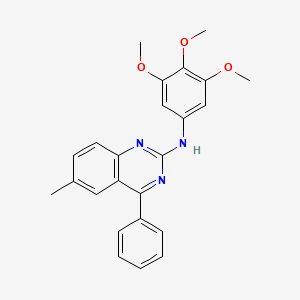![molecular formula C19H13Cl3N2O4 B3457474 N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B3457474.png)
N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
Descripción general
Descripción
N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, chlorinated phenyl groups, and an acetamido linkage. Its molecular formula is C16H9Cl3F3NO4, and it has a molecular weight of 442.609 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-(2,4-DICHLOROPHENOXY)ACETIC ACID: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The resulting 2-(2,4-dichlorophenoxy)acetic acid is then acetylated using acetic anhydride to form the corresponding acetamide.
Coupling with 2-CHLORO-4-AMINOPHENYL FURAN-2-CARBOXAMIDE: The acetamide is then coupled with 2-chloro-4-aminophenyl furan-2-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of the COX-2 enzyme, which is involved in the inflammatory response.
Molecular Targets: The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Comparación Con Compuestos Similares
N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds:
2-(2,4-DICHLOROPHENOXY)ACETYL N-(2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL)CARBAMATE: This compound has a similar structure but includes a trifluoromethyl group instead of the furan ring.
2-(2,4-DICHLOROPHENOXY)ACETYL N-(2,4-XYLYL)CARBAMATE: Another similar compound with a xylyl group instead of the furan ring.
Uniqueness: : The presence of the furan ring in this compound provides unique chemical properties, such as increased reactivity and potential for forming additional derivatives.
Propiedades
IUPAC Name |
N-[2-chloro-4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O4/c20-11-3-6-16(14(22)8-11)28-10-18(25)23-12-4-5-15(13(21)9-12)24-19(26)17-2-1-7-27-17/h1-9H,10H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISLAEUFRAHZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B3457393.png)
![N-BENZYL-2-{3-[(BENZYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE](/img/structure/B3457399.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3457414.png)
![4-({6-[(2,5-dimethoxyphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3457420.png)
![(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B3457422.png)


![N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3457447.png)
![1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B3457453.png)
![4-[2-(6-chloro-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3457457.png)
![4-{3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3457458.png)
![2-(2-chlorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3457464.png)
![6,8-bis(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B3457475.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3457478.png)
